molecular formula C15H19NO2 B2826254 Ethyl 5-sec-butyl-1H-indole-2-carboxylate CAS No. 881041-18-5

Ethyl 5-sec-butyl-1H-indole-2-carboxylate

Cat. No. B2826254
CAS RN: 881041-18-5
M. Wt: 245.322
InChI Key: NSGRRZKPXZQHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives are aromatic compounds that have a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, which makes them useful in developing new derivatives .


Synthesis Analysis

While specific synthesis methods for “Ethyl 5-sec-butyl-1H-indole-2-carboxylate” are not available, indole derivatives are generally synthesized through various methods. For instance, the Fischer indolization of ethyl pyruvate is one method used in the synthesis of indole derivatives .


Molecular Structure Analysis

The molecular structure of indole derivatives can vary, but they generally contain a benzenoid nucleus and have 10 π-electrons, which makes them aromatic in nature . The specific structure of “this compound” is not available in the sources I found.


Physical And Chemical Properties Analysis

Indole derivatives are generally crystalline and colorless in nature with specific odors . The specific physical and chemical properties of “this compound” are not available in the sources I found.

Scientific Research Applications

Synthesis Techniques

A notable method for synthesizing highly functionalized tetrahydropyridines involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in a [4 + 2] annulation with N-tosylimines, facilitated by an organic phosphine catalyst. This process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with excellent yields and complete regioselectivity. An expansion of this technique uses ethyl 2-(substituted-methyl)-2,3-butadienoates, yielding ethyl 2,6-cis-disubstituted tetrahydropyridine-3-carboxylates with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Chemical Transformations and Bioactivity

Ethyl indolyl butanoate, through sequential chemical transformations, leads to indolyl butanohydrazide and further to 1,3,4-oxadiazole-2-thiol analogs. These compounds, upon further reactions, yield a range of N-substituted derivatives tested for their antidiabetic potential. The compounds exhibit significant α-glucosidase inhibition, indicating potential as lead molecules for antidiabetic agent research (Nazir et al., 2018).

Medicinal Chemistry and Anti-inflammatory Potential

The structural optimization of 2-amino-5-hydroxy-1H-indoles led to the development of novel benzo[g]indole-3-carboxylates, such as ethyl 2-(3-chlorobenzyl)-5-hydroxy-1H-benzo[g]indole-3-carboxylate. This compound inhibits 5-lipoxygenase activity, suggesting potential for anti-inflammatory therapeutics (Karg et al., 2009).

Chemical Properties and Structural Analysis

The study of ethyl 1-sec-butyl-2-(4-chlorophenyl)-1H-benzimidazole-5-carboxylate reveals its almost planar benzimidazole ring system and interactions within the crystal, highlighting its structural characteristics and potential for further chemical analysis (Arumugam et al., 2010).

Innovative Synthetic Approaches

Innovative synthetic studies on indoles and related compounds demonstrate the acylation of ethyl indole-2-carboxylate, leading to ethyl 3-acylindole-2-carboxylates. These findings open new pathways for the regioselective preparation of acylindoles from a common substrate by modifying reaction conditions (Murakami et al., 1988).

Safety and Hazards

Safety and hazards of indole derivatives can vary depending on their specific structure. Some general safety measures include storing away from strong oxidizing agents and keeping the container tightly closed .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications.

properties

IUPAC Name

ethyl 5-butan-2-yl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2/c1-4-10(3)11-6-7-13-12(8-11)9-14(16-13)15(17)18-5-2/h6-10,16H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGRRZKPXZQHGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.